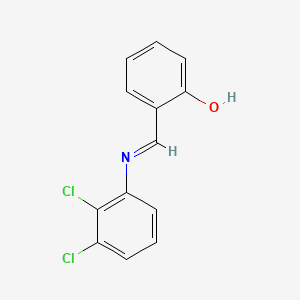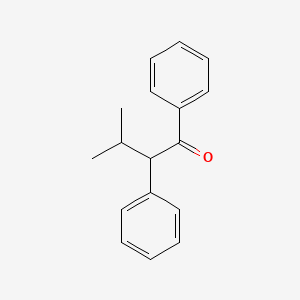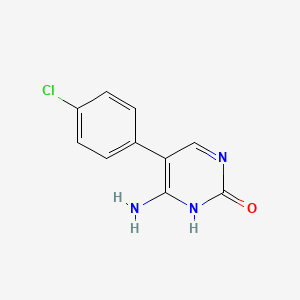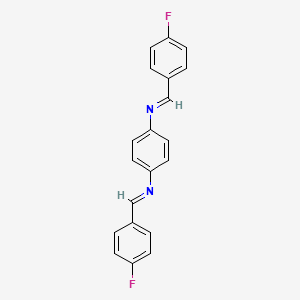
Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate typically involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various acylating agents. The reaction is usually carried out in a solvent such as dioxane, under reflux conditions . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in microorganisms . This inhibition can lead to the death of the microorganism or the suppression of its growth.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
- N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide
Uniqueness
Methyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for developing new therapeutic agents with diverse biological activities .
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15N3O4/c1-25-18(24)13-7-3-5-9-15(13)20-16(22)10-21-11-19-14-8-4-2-6-12(14)17(21)23/h2-9,11H,10H2,1H3,(H,20,22) |
Clave InChI |
AMGUOAOQJLGHIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)




![4-{[(E,2E)-3-Phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965562.png)

![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
